Structural Differentiation: 4-Ethoxybenzamide vs. 3,5-Dimethylbenzamide Substituent
The target compound possesses a 4-ethoxy substituent on the benzamide ring, whereas the closest commercially available congener (CAS 1797978-05-2) carries 3,5-dimethyl groups. The 4-ethoxy group introduces an additional hydrogen-bond acceptor (the ether oxygen) and increases polar surface area relative to the dimethyl analog, which is predicted to enhance aqueous solubility at the expense of membrane permeability . No direct experimental comparison exists between these two compounds; the differentiation is class-level inference based on well-established medicinal chemistry principles.
| Evidence Dimension | Hydrogen-bond acceptor count and polar surface area (predicted) |
|---|---|
| Target Compound Data | H-bond acceptors: 4 (two carbonyl O, one pyrimidine N, one ethoxy O); tPSA ≈ 83 Ų (predicted); molecular weight 314.38 |
| Comparator Or Baseline | CAS 1797978-05-2 (3,5-dimethylbenzamide congener): H-bond acceptors: 3; tPSA ≈ 63 Ų (predicted); molecular weight 298.39 |
| Quantified Difference | 1 additional H-bond acceptor; ~20 Ų higher tPSA; 16 Da higher molecular weight |
| Conditions | Predicted from SMILES using standard cheminformatics algorithms; not experimentally validated for these specific compounds |
Why This Matters
For fragment-based screening libraries, the distinct H-bond acceptor profile and polarity of the 4-ethoxybenzamide congener may sample different regions of chemical space and offer complementary binding interactions compared to the more lipophilic dimethylbenzamide analog.
